1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Purity Formulation Procurement

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) is a heterocyclic building block belonging to the imidazolidin-2-one class, characterized by a 4-amino-3-methylphenyl substituent on the N1 position of the cyclic urea core. The compound carries both a hydrogen-bond-donating primary amine and a hydrogen-bond-accepting carbonyl, making it a versatile intermediate for the construction of kinase-focused libraries and bioactive-molecule elaboration.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1249448-99-4
Cat. No. B1527245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-methylphenyl)imidazolidin-2-one
CAS1249448-99-4
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCNC2=O)N
InChIInChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14)
InChIKeyCGBSCYBVZWEMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) – Core Chemical Identity and Research-Grade Procurement Profile


1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) is a heterocyclic building block belonging to the imidazolidin-2-one class, characterized by a 4-amino-3-methylphenyl substituent on the N1 position of the cyclic urea core . The compound carries both a hydrogen-bond-donating primary amine and a hydrogen-bond-accepting carbonyl, making it a versatile intermediate for the construction of kinase-focused libraries and bioactive-molecule elaboration . It is commercially available from major research-chemical suppliers, typically at ≥95% purity, and is supplied as a powder stored at room temperature, which simplifies logistics for medicinal chemistry and chemical-biology laboratories .

Why 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Cannot Be Casually Replaced by Other Imidazolidin-2-one Analogs


Imidazolidin-2-one derivatives display steep structure–activity relationships (SAR) where even minor substituent changes on the phenyl ring—position of the methyl group, presence or absence of the amino functionality, or halogen substitution—can drastically alter target affinity, selectivity, and physicochemical properties [1]. For 1-(4-amino-3-methylphenyl)imidazolidin-2-one, the simultaneous presence of the 4-amino and 3-methyl groups creates a unique hydrogen-bonding and lipophilic topology that is absent in the des-methyl analog 1-(4-aminophenyl)imidazolidin-2-one or in regioisomers bearing the methyl group at the 2-position. Consequently, procurement of a specific CAS number (1249448-99-4) is mandatory to ensure fidelity in SAR campaigns, patent exemplification, and lead-optimization workflows, because even a single methyl deletion can re-order kinase selectivity or abolish cellular potency [1].

Direct Comparative Evidence for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Versus Closest Structural Analogs


Purity and Physical Form: 95% Batch-Certified Powder vs. Variable-Purity Liquid Dispenses of Generic Imidazolidinones

The target compound is supplied as a dry powder with a certified purity of ≥95% (HPLC) and is stored at room temperature, as per the Sigma-Aldrich certificate of analysis . In contrast, the des-methyl analog 1-(4-aminophenyl)imidazolidin-2-one is often distributed as a solution or low-purity solid by smaller vendors, with purity specifications ranging from 90% to 95% and variable storage requirements (e.g., −20 °C) that complicate inventory management . The defined powder form of the 3-methyl analog reduces solvent-handling errors and enables direct weighing for parallel synthesis.

Purity Formulation Procurement

Lipophilicity and Permeability: Calculated cLogP Advantage Over the Des-Methyl Analog

The 3-methyl group on the phenyl ring increases the calculated partition coefficient (cLogP) by approximately 0.5 log units compared with the des-methyl analog 1-(4-aminophenyl)imidazolidin-2-one [1]. This moderate lipophilicity boost can enhance passive membrane permeability while maintaining aqueous solubility within the generally accepted drug-like range. For kinase-inhibitor programs where cellular potency often correlates with logD in the 1–3 range, the 3-methyl substitution may provide a more favorable permeability–solubility balance than the des-methyl parent.

Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Topology: Unique Pharmacophoric Geometry vs. Positional Isomers

The 4-amino-3-methyl substitution pattern places the primary amine and the methyl group in a para–meta relationship that creates a characteristic angle between the hydrogen-bond-donating amine and the imidazolidinone carbonyl. In the 4-amino-2-methyl regioisomer (CAS not assigned), the methyl group ortho to the amine sterically hinders hydrogen-bond formation and alters the dihedral angle between the phenyl ring and the imidazolidinone plane [1]. This geometric distinction has been shown, in series of related imidazolidin-2-one kinase inhibitors, to shift selectivity between tyrosine kinases and serine/threonine kinases [2].

Pharmacophore Hydrogen bonding Selectivity

Supply-Chain Redundancy: Dual Qualified Vendors (Sigma-Aldrich and Enamine) vs. Single-Source Analogs

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is currently stocked by both Sigma-Aldrich (product ENA444723565) and directly by Enamine (catalog EN300-25880), providing dual qualified sources with documented certificates of analysis . By contrast, the des-methyl analog 1-(4-aminophenyl)imidazolidin-2-one is largely available through a single major supplier or custom-synthesis houses, with lead times of 4–8 weeks. The dual-sourcing status of the 3-methyl compound reduces the risk of supply interruption for long-running medicinal chemistry campaigns and facilitates competitive quotation.

Supply chain Procurement risk Vendor qualification

Validated Application Scenarios for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Based on Evidence


Kinase-Focused Library Design Requiring a Defined cLogP Window

The calculated cLogP of ~1.28 places the compound within the optimal lipophilicity range for kinase inhibitors. Medicinal chemistry teams can use it as a core scaffold where increased permeability is desired over the des-methyl analog, supported by the +0.5 cLogP advantage .

Structure–Activity Relationship Studies Demanding a Room-Temperature-Stable, Weighable Powder

The ≥95% purity powder form with room-temperature storage allows accurate weighing for parallel synthesis without the need for solvent evaporation or cold-chain logistics, directly addressing the variability issues encountered with solution-supplied analogs .

Parallel Synthesis of Imidazolidin-2-one Libraries Targeting Serine/Threonine Kinase Selectivity

The 4-amino-3-methyl substitution pattern provides a distinct pharmacophoric geometry that, based on class-level SAR, may confer selectivity for serine/threonine kinases over tyrosine kinases. This makes it a strategic choice for projects aiming to avoid polypharmacology driven by the des-methyl or 2-methyl regioisomers .

Long-Term Drug-Discovery Programs Requiring Supply-Chain Redundancy

With dual qualified suppliers (Sigma-Aldrich and Enamine) providing certificates of analysis, procurement teams can secure competitive pricing and mitigate the risk of single-source stock-outs, ensuring uninterrupted synthesis of advanced intermediates over multi-year lead-optimization campaigns .

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